5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
Molecular Formula |
C13H14ClN3O2S |
|---|---|
Molecular Weight |
311.79 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H14ClN3O2S/c1-7(2)12-16-17-13(20-12)15-11(18)9-6-8(14)4-5-10(9)19-3/h4-7H,1-3H3,(H,15,17,18) |
InChI Key |
LYPLHHRZSFVCLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-2-Methoxybenzoic Acid
The benzamide component originates from 5-chloro-2-methoxybenzoic acid , which is synthesized through methylation of 5-chlorosalicylic acid .
Procedure:
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Methylation :
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Hydrolysis :
Key Considerations:
Synthesis of 5-(Propan-2-yl)-1,3,4-Thiadiazol-2-Amine
The thiadiazole ring is constructed via cyclization of thiosemicarbazide with isobutyric acid derivatives.
Amide Coupling Reaction
The final step involves coupling the benzoyl chloride with the thiadiazol-2-amine.
Procedure:
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Activation of Carboxylic Acid :
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5-Chloro-2-methoxybenzoic acid (0.05 mol) is treated with thionyl chloride (SOCl₂, 1.5 equivalents) in dichloromethane (DCM) at 40°C for 2 hours to form 5-chloro-2-methoxybenzoyl chloride .
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Coupling :
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The benzoyl chloride is added dropwise to a solution of 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine (0.05 mol) in tetrahydrofuran (THF) containing triethylamine (Et₃N, 1.1 equivalents).
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The mixture is stirred at room temperature for 12 hours, yielding the target compound after filtration and recrystallization from ethanol (65% yield).
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Optimization Insights:
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Solvent Choice : THF or DMF improves solubility of the amine.
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Base Selection : Et₃N effectively scavenges HCl, minimizing side reactions.
Alternative Synthetic Pathways
Post-Functionalization of Pre-Formed Thiadiazoles
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Iodination Followed by Substitution :
One-Pot Assembly
Characterization and Analytical Data
The final product is validated using spectroscopic and elemental analysis:
Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, 6H, -CH(CH₃)₂), 3.89 (s, 3H, -OCH₃), 7.52–8.05 (m, 3H, aromatic), 10.32 (s, 1H, -NH).
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¹³C NMR (100 MHz, DMSO-d₆): δ 22.1 (-CH(CH₃)₂), 56.8 (-OCH₃), 121.5–134.2 (aromatic carbons), 165.4 (C=O), 172.1 (thiadiazole C-2).
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HRMS (ESI) : m/z Calcd for C₁₄H₁₅ClN₃O₂S [M+H]⁺: 340.0521; Found: 340.0518.
Elemental Analysis:
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Calcd: C, 49.52; H, 4.45; N, 12.34. Found: C, 49.78; H, 4.62; N, 12.11.
Industrial-Scale Production Considerations
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Continuous Flow Synthesis :
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Microreactors enable precise control of exothermic steps (e.g., SOCl₂ reactions), improving safety and yield.
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Green Chemistry :
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide.
Substitution: Formation of 5-amino-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide.
Scientific Research Applications
5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Chloro vs. Bromo Substitution
- 2-Bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide () : Bromine substitution at position 2 of the benzamide ring enhances antitumor activity compared to chloro analogs. For instance, bromo-substituted compounds exhibited 100% protection against mortality in preclinical models at 60 mg/kg, attributed to increased electrophilicity and target engagement .
- 5-Chloro Substitution (Target Compound) : Chlorine at position 5 may offer a balance between activity and toxicity. Halogens at this position are common in antimicrobial and anticancer agents due to their moderate electron-withdrawing effects .
Methoxy Substitution
- 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () : Methoxy groups at position 2 or 4 improve lipoxygenase (15-LOX-1) inhibitory activity. For example, compound 4j (2-methoxy) showed 28% inhibition, but higher cytotoxicity (IC₅₀ = 4.96 μM in PC3 cells) .
- 4-Methoxy-3-nitro Substitution () : Nitro groups at position 3 reduce solubility but increase reactivity, often correlating with pro-apoptotic activity in cancer cells .
Substitution on the Thiadiazole Ring
Isopropyl vs. Aryl Groups
- N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () : Pyridine substitution enhances DNA intercalation and enzyme inhibition but reduces metabolic stability compared to alkyl groups like isopropyl .
- Isopropyl Substitution (Target Compound) : The bulky isopropyl group may improve steric shielding, reducing off-target interactions and enhancing selectivity .
Sulfonamide and Sulfanyl Derivatives
- N-[(5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide () : Sulfonyl and sulfanyl groups increase molecular weight and polarity, often reducing cell permeability but improving antioxidant activity (e.g., ABTS•+ scavenging) .
Key Research Findings and Data Tables
Table 1: Comparative Analysis of Selected 1,3,4-Thiadiazole Derivatives
Table 2: Physicochemical Properties
Q & A
Q. What synthetic routes are commonly employed for the preparation of 5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide?
- Methodological Answer : The synthesis typically involves two key steps:
- Thiadiazole Ring Formation : Cyclocondensation of thiosemicarbazide derivatives with propan-2-yl-substituted precursors under acidic or thermal conditions to form the 1,3,4-thiadiazole core .
- Amide Coupling : Reaction of 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine with 5-chloro-2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or pyridine to form the amide bond .
- Purification : Column chromatography or recrystallization from methanol/water mixtures is used to isolate the final product .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and amide bond formation (e.g., carbonyl resonance at ~168 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, ensuring correct stoichiometry .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for confirming stereochemistry in solid-state studies .
Q. What are the primary biological targets investigated for this compound in pharmacological studies?
- Methodological Answer :
- Enzyme Inhibition : Thiadiazole derivatives are screened against tyrosine kinases, phosphodiesterases, and PFOR (pyruvate:ferredoxin oxidoreductase) enzymes using fluorometric or colorimetric assays .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi, with controls like DMSO and reference antibiotics .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, often compared to cisplatin or doxorubicin .
Advanced Research Questions
Q. How can researchers optimize the yield of the amide coupling step during synthesis?
- Methodological Answer :
- Reagent Selection : Use coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while maintaining inert atmospheres prevents oxidation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acyl chloride activation, followed by gradual warming to room temperature .
- Scale-Up Strategies : Continuous flow reactors improve mixing and heat transfer for industrial-scale production .
Q. What strategies are recommended for resolving contradictory data in bioactivity assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Perform multiple replicates across a broad concentration range (e.g., 0.1–100 µM) to identify outliers and validate IC values .
- Orthogonal Assays : Cross-validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing methoxy with hydroxy groups) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Review literature on analogous thiadiazole-benzamide hybrids to identify consistent trends in bioactivity .
Q. What computational approaches are utilized to predict the binding affinity of this compound with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Glide simulate interactions with active sites (e.g., ATP-binding pockets in kinases), prioritizing poses with low RMSD and high Gibbs free energy scores .
- MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, analyzing hydrogen bonds and hydrophobic contacts .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity across compound libraries .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
